molecular formula C22H19N3O6 B15505418 Methyl 2-[2-[6-(2-carbamoylphenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate

Methyl 2-[2-[6-(2-carbamoylphenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate

Cat. No.: B15505418
M. Wt: 421.4 g/mol
InChI Key: CEKITTBOYGDAQZ-UHFFFAOYSA-N
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Description

Methyl 2-[2-[6-(2-carbamoylphenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate is a useful research compound. Its molecular formula is C22H19N3O6 and its molecular weight is 421.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H19N3O6

Molecular Weight

421.4 g/mol

IUPAC Name

methyl 2-[2-[6-(2-carbamoylphenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate

InChI

InChI=1S/C22H19N3O6/c1-28-12-16(22(27)29-2)14-7-3-5-9-17(14)30-19-11-20(25-13-24-19)31-18-10-6-4-8-15(18)21(23)26/h3-13H,1-2H3,(H2,23,26)

InChI Key

CEKITTBOYGDAQZ-UHFFFAOYSA-N

Canonical SMILES

COC=C(C1=CC=CC=C1OC2=CC(=NC=N2)OC3=CC=CC=C3C(=O)N)C(=O)OC

Origin of Product

United States

Q & A

[Basic] What experimental design strategies are recommended for optimizing the synthesis of this compound?

To minimize trial-and-error approaches, employ statistical Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, solvent, catalyst loading) and identify optimal conditions. Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict feasible pathways and reduce experimental iterations. Feedback loops between experimental data and computational models enhance efficiency .

[Basic] Which spectroscopic techniques are essential for characterizing the structure and purity of this compound?

Critical techniques include:

  • NMR (1H, 13C) : To confirm proton/carbon environments and substituent positions.
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
  • X-ray Crystallography : Resolves stereochemistry and crystal packing (applied in analogous compounds) .
  • HPLC : Monitors purity and identifies byproducts during synthesis .

[Advanced] How can computational quantum chemical calculations be integrated into reaction design?

Use density functional theory (DFT) to model transition states and reaction energetics, identifying rate-limiting steps. Tools like the ICReDD framework combine quantum calculations with information science to prioritize experimental conditions. For example, simulate methoxy group introduction to predict solvent effects or regioselectivity .

[Advanced] What approaches resolve contradictions in spectroscopic data during structural verification?

Cross-validate using 2D NMR (COSY, HSQC) to assign coupling interactions and confirm connectivity. Compare experimental NMR shifts with computational predictions (e.g., gauge-including atomic orbital calculations). For ambiguous cases, synthesize derivatives or analogs to isolate spectral contributions .

[Basic] What are the critical parameters to control during coupling reactions in the synthesis?

  • Temperature : Maintain 60–80°C for Suzuki-Miyaura couplings to balance reactivity and side reactions.
  • Anhydrous conditions : Prevent hydrolysis of intermediates (use molecular sieves or inert gas).
  • Catalyst loading : Optimize Pd-based catalysts (e.g., Pd(PPh₃)₄) at 2–5 mol% to avoid metal residues .

[Advanced] How can continuous flow reactor systems improve the scalability of key synthetic steps?

Flow reactors enhance heat/mass transfer and enable precise control of residence time, critical for exothermic steps (e.g., Claisen-Schmidt condensations). They also mitigate safety risks by minimizing intermediate accumulation. For example, scale the methoxyprop-2-enoate formation step using a microreactor to achieve >90% yield .

[Basic] What safety considerations are paramount when handling reactive intermediates?

  • Air-sensitive steps : Use Schlenk lines or gloveboxes for pyrimidine-oxygen coupling reactions.
  • Exothermic monitoring : Implement in-line temperature sensors for real-time alerts.
  • PPE : Wear flame-resistant lab coats and chemical goggles, especially when handling chlorinated solvents .

[Advanced] What mechanistic insights guide the optimization of methoxy group introduction?

Study nucleophilic aromatic substitution (SNAr) kinetics using Hammett plots to assess electronic effects of substituents. Solvent polarity (e.g., DMF vs. THF) impacts activation energy—optimize via free energy calculations. Protect reactive sites (e.g., carbamoyl groups) with tert-butyldimethylsilyl (TBS) to prevent undesired side reactions .

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